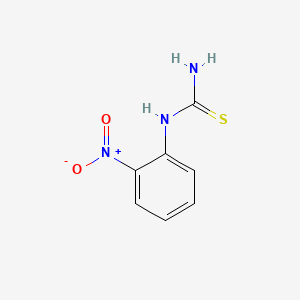

1-(2-Nitrophényl)thiourée

Vue d'ensemble

Description

1-(2-Nitrophenyl)thiourea is a compound that has been synthesized and studied for its various properties and applications. The synthesis of this compound typically involves the reaction of 2-nitrobenzenamine with 1-isothiocyanatobenzene in the presence of KOH in an ethanol solution at room temperature . This compound, along with other nitro-substituted thioureas, has been characterized using techniques such as FTIR and multinuclear NMR . The molecular structure of 1-(2-Nitrophenyl)thiourea has been determined, revealing dihedral angles between the thiourea plane and the phenyl rings, as well as between the two phenyl rings themselves .

Synthesis Analysis

The synthesis of 1-(2-Nitrophenyl)thiourea and related compounds involves the reaction of nitrobenzenamine derivatives with isothiocyanates under basic conditions . These reactions are typically carried out at room temperature, which suggests that they do not require harsh conditions or elevated temperatures. The synthesis of such compounds is of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Molecular Structure Analysis

The molecular structure of 1-(2-Nitrophenyl)thiourea has been elucidated through crystallography, revealing specific dihedral angles that contribute to the overall geometry of the molecule . The orientation of the phenyl rings and the thiourea moiety is significant as it can influence the compound's intermolecular interactions and, consequently, its physical properties and reactivity.

Chemical Reactions Analysis

1-(2-Nitrophenyl)thiourea can participate in various chemical reactions due to the presence of reactive functional groups. For instance, thioureas are known to catalyze enantioselective Michael addition reactions, as demonstrated by the use of bifunctional thioureas in the addition of diphenyl phosphite to nitroalkenes . Additionally, nitro-substituted thioureas can interact with DNA and exhibit antioxidant activities, which are important for biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Nitrophenyl)thiourea are influenced by its molecular structure. The weak intermolecular N—H⋯S and C—H⋯S hydrogen-bonding interactions present in the crystal structure can affect the compound's solubility, melting point, and stability . The nitro and thiourea groups also contribute to the compound's reactivity, making it a versatile intermediate for further chemical transformations .

Applications De Recherche Scientifique

Détection colorimétrique des anions

1-(2-Nitrophényl)thiourée : a été utilisée dans le développement de capteurs colorimétriques pour la détection d'anions. Ces capteurs fonctionnent en subissant un changement de couleur en présence d'anions spécifiques, ce qui peut être observé à l'œil nu. Par exemple, un capteur incorporant du polyéthylèneimine (PEI) et de la nitrophényl thiourée a montré des réponses colorimétriques sélectives aux anions sulfate (SO₄²⁻), fluorure (F⁻) et acétate (AcO⁻) . Cette application est importante dans le domaine de la surveillance environnementale et du diagnostic médical où une détection rapide et simple des anions est requise.

Agents antibactériens

Les dérivés de la thiourée, y compris la This compound, ont été étudiés pour leurs propriétés antibactériennes. Des études ont montré que certains composés de la thiourée présentent une forte activité contre les souches résistantes de bactéries telles que le Staphylococcus aureus résistant à la méthicilline (SARM). Ceci est particulièrement important dans le développement de nouveaux antibiotiques face à la résistance croissante aux antibiotiques .

Propriétés antioxydantes

La capacité antioxydante des dérivés de la thiourée en fait des composés précieux dans le domaine de la recherche sur les maladies liées au stress oxydatif. Les antioxydants sont essentiels pour lutter contre les dommages causés par les radicaux libres, et les dérivés de la This compound ont été explorés à cette fin, contribuant potentiellement au traitement de maladies comme le cancer et la maladie d'Alzheimer .

Activité anticancéreuse

La recherche sur les dérivés de la thiourée a également inclus l'exploration de leurs activités anticancéreuses. Ces composés ont été testés contre diverses lignées de cellules cancéreuses, et certains ont montré des résultats prometteurs en inhibant la croissance de ces cellules. Le rôle de la This compound dans la recherche sur le cancer est un domaine d'investigation en cours, avec le potentiel de développer de nouveaux agents de chimiothérapie .

Applications anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés de la This compound constituent un autre domaine d'intérêt. L'inflammation est une voie commune à de nombreuses maladies, et son contrôle est crucial pour le traitement. Les dérivés de la thiourée ont été étudiés pour leur capacité à réduire l'inflammation, ce qui pourrait être bénéfique dans des affections telles que l'arthrite .

Recherche sur la maladie d'Alzheimer

This compound : les dérivés ont été étudiés pour leur utilisation potentielle dans le traitement de la maladie d'Alzheimer. Leur capacité à inhiber certaines enzymes qui sont impliquées dans la progression de la maladie en fait des candidats pour le développement de médicaments anti-Alzheimer .

Agents antituberculeux

La tuberculose reste un problème de santé mondial important, et de nouveaux traitements sont constamment recherchés. Les dérivés de la thiourée, y compris la This compound, ont été évalués pour leurs propriétés antituberculeuses, offrant une voie potentielle pour de nouvelles options thérapeutiques .

Propriétés antimalariennes

Enfin, la lutte contre le paludisme a conduit à l'exploration de divers composés chimiques, y compris les dérivés de la thiourée. This compound a fait partie d'études portant sur de nouveaux médicaments antimalariens, ce qui est crucial compte tenu de la résistance développée contre les traitements actuels .

Mécanisme D'action

Target of Action

1-(2-Nitrophenyl)thiourea is a derivative of thiourea, an organosulfur compound. Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties Thiourea derivatives have been reported to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche) .

Mode of Action

It is known that thiourea derivatives can form powerful hydrogen bonds in the atp binding pocket of enzymes, which can inhibit their activity . This interaction with the target enzymes leads to changes in their function, potentially contributing to the observed biological effects .

Biochemical Pathways

Thiourea derivatives have been reported to inhibit glucose-6-phosphatase (g6pase), an enzyme that plays a crucial role in glucose metabolism . By inhibiting this enzyme, 1-(2-Nitrophenyl)thiourea could potentially affect glucose metabolism and other downstream effects.

Pharmacokinetics

It is known that after oral administration to humans and animals, thiourea is practically completely absorbed and is excreted largely unchanged via the kidneys . This suggests that 1-(2-Nitrophenyl)thiourea might have similar ADME properties, which could impact its bioavailability.

Result of Action

Thiourea derivatives have been reported to show promising antibacterial and antioxidant potential . They were found to be very active (both in vitro and in vivo) against G6Pase and moderately active against other selected enzymes . These effects could potentially be attributed to 1-(2-Nitrophenyl)thiourea.

Action Environment

It is known that thiourea derivatives are highly effective in metal complexes due to the presence of nitrogen atoms, as well as lone pairs on sulfur and oxygen atoms, which serve as ligating centers and coordinate with a wide range of metal centers to produce stable metal complexes . This suggests that the action of 1-(2-Nitrophenyl)thiourea could potentially be influenced by the presence of metal ions in the environment.

Safety and Hazards

Orientations Futures

Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have played an exceptional role in almost every branch of chemistry . On a commercial scale, thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides . Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . Future research may focus on the development of new molecules with biological activity from the class of trifluoromethyl derivatives .

Propriétés

IUPAC Name |

(2-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-7(13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGZBEKWHFRZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199049 | |

| Record name | Thiourea, (2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51039-84-0 | |

| Record name | Thiourea, (2-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051039840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51039-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, (2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51039-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

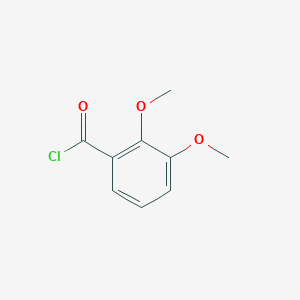

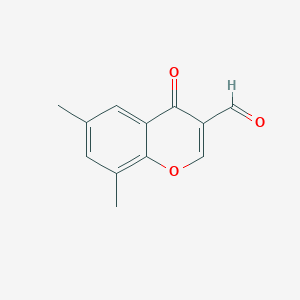

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)